

1,2-Dibromo-3-methylbutane IUPAC name and chemical structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromo-3-methylbutane

Cat. No.: B087708

[Get Quote](#)

An In-depth Technical Guide to 1,2-Dibromo-3-methylbutane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural data of **1,2-Dibromo-3-methylbutane**, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

The compound with the systematic IUPAC name **1,2-Dibromo-3-methylbutane** is a vicinal dihalide. Its chemical structure features a butane backbone with bromine atoms attached to the first and second carbon atoms and a methyl group on the third carbon.

Chemical Structure:

Caption: 2D Chemical Structure of **1,2-Dibromo-3-methylbutane**.

Physicochemical Properties

A summary of the key physical and chemical properties of **1,2-Dibromo-3-methylbutane** is presented in the table below. These properties are essential for its handling, application in synthesis, and purification. Data is compiled from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


Property	Value
Molecular Formula	C ₅ H ₁₀ Br ₂
Molecular Weight	229.94 g/mol [5]
CAS Number	10288-13-8 [4]
Appearance	Colorless liquid (presumed) [3]
Boiling Point	189 °C (estimate) [3]
Melting Point	-28.63 °C (estimate) [3]
Density	1.6707 g/cm ³ (estimate)
Flash Point	54.4 °C [3]
Vapor Pressure	1.43 mmHg at 25 °C [3]
Refractive Index	1.5069 [3]
LogP (Octanol/Water Partition Coefficient)	2.801 (calculated) [1]
SMILES	CC(C)C(Br)CBr
InChIKey	XCVOFNNXLRFMGX-UHFFFAOYSA-N [4]

Synthesis of 1,2-Dibromo-3-methylbutane

The primary method for the synthesis of **1,2-Dibromo-3-methylbutane** is the electrophilic addition of bromine (Br₂) to the alkene, 3-methyl-1-butene. This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the vicinal dibromide.

Synthesis Workflow

The logical workflow for the synthesis and purification of **1,2-Dibromo-3-methylbutane** is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1,2-Dibromo-3-methylbutane**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **1,2-Dibromo-3-methylbutane**, adapted from general procedures for the bromination of alkenes.

Materials:

- 3-methyl-1-butene
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Bromine:** Prepare a solution of bromine in dichloromethane. Add the bromine solution dropwise to the stirred solution of the alkene at 0 °C. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent orange color is observed.
- **Quenching:** Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the mixture becomes colorless.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
- Purification: Purify the crude product by distillation under reduced pressure to obtain pure **1,2-Dibromo-3-methylbutane**.

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the searched literature, predicted Nuclear Magnetic Resonance (NMR) data can provide valuable information for structural confirmation.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show complex splitting patterns due to the presence of a chiral center at C2 and diastereotopic protons. The predicted chemical shifts are:

- -CH(Br)CH₂Br: A multiplet for the proton on C2.
- -CH₂Br: Two diastereotopic protons on C1, appearing as a complex multiplet.
- -CH(CH₃)₂: A multiplet for the proton on C3.
- -(CH₃)₂: Two doublets for the diastereotopic methyl groups.

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

Reactivity and Applications

1,2-Dibromo-3-methylbutane is a useful intermediate in organic synthesis. Its vicinal dibromide functionality allows for a variety of chemical transformations.

- Elimination Reactions: Treatment with a strong base can induce dehydrobromination to form bromoalkenes and subsequently alkynes.

- Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles to introduce other functional groups.
- Alkylation: It can serve as an alkylating agent in certain reactions.[3]

This compound is primarily used in research settings for studying reaction mechanisms and as a building block in the synthesis of more complex molecules.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1,2-dibromo-3-methyl- (CAS 10288-13-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. guidechem.com [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Butane, 1,2-dibromo-3-methyl- [webbook.nist.gov]
- 5. 1,2-Dibromo-3-methylbutane | C5H10Br2 | CID 139124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,2-Dibromo-3-methylbutane IUPAC name and chemical structure.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087708#1-2-dibromo-3-methylbutane-iupac-name-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com